3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline moiety, a thiazolidine ring, and a benzamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of quinoxaline-5-carbaldehyde with 3-hydroxybenzamide in the presence of a thiazolidine-2-thione derivative. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced thiazolidine or quinoxaline derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but often involve the use of organic solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions include various quinoxaline and thiazolidine derivatives, which can be further functionalized to enhance their chemical and biological properties.
Scientific Research Applications
3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazolidine ring can also participate in covalent bonding with biological molecules, leading to changes in their function. The overall effect of the compound is mediated through its ability to modulate specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- 3-hydroxy-N-[(5Z)-4-oxo-5-(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Uniqueness
The uniqueness of 3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the quinoxaline moiety, in particular, sets it apart from other similar compounds, providing unique opportunities for interaction with biological targets .
Properties
Molecular Formula |
C19H12N4O3S2 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C19H12N4O3S2/c24-13-5-1-4-12(9-13)17(25)22-23-18(26)15(28-19(23)27)10-11-3-2-6-14-16(11)21-8-7-20-14/h1-10,24H,(H,22,25)/b15-10- |
InChI Key |
YJQXFPJMFRMFKV-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C(=O)NN2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=S |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NN2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=S |
Origin of Product |
United States |
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